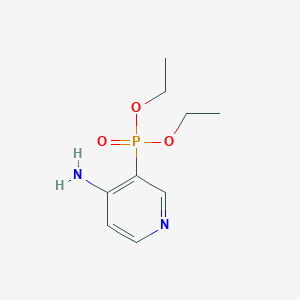

Diethyl (4-Amino-3-pyridyl)phosphonate

CAS No.:

Cat. No.: VC18367670

Molecular Formula: C9H15N2O3P

Molecular Weight: 230.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N2O3P |

|---|---|

| Molecular Weight | 230.20 g/mol |

| IUPAC Name | 3-diethoxyphosphorylpyridin-4-amine |

| Standard InChI | InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)9-7-11-6-5-8(9)10/h5-7H,3-4H2,1-2H3,(H2,10,11) |

| Standard InChI Key | AJLSPLJOBJFRKJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(C1=C(C=CN=C1)N)OCC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of diethyl (4-amino-3-pyridyl)phosphonate consists of a pyridine core with two functional groups: an amino (-NH2) substituent at the 4-position and a diethyl phosphonate (-PO(OEt)2) group at the 3-position. This arrangement creates a polar, nitrogen-rich system with potential for hydrogen bonding and coordination chemistry.

Molecular Characteristics

-

Molecular Formula: C9H15N2O3P

-

Molecular Weight: 230.20 g/mol (calculated)

-

Key Functional Groups:

-

Pyridine ring (aromatic heterocycle)

-

Amino group (electron-donating substituent)

-

Diethyl phosphonate (hydrolytically stable phosphorus moiety)

-

While exact experimental data for this compound are unavailable, analogs such as diethyl (4-pyridinylmethyl)phosphonate (CAS 77047-42-8) exhibit a molecular weight of 229.21 g/mol and a logP value of 2.85, suggesting moderate lipophilicity . The amino group in the 4-position is expected to enhance solubility in polar solvents compared to non-amino-substituted pyridyl phosphonates.

Synthetic Approaches to Pyridyl Phosphonates

The synthesis of diethyl (4-amino-3-pyridyl)phosphonate can be inferred from established methods for heterocyclic phosphonate derivatives.

H-Phosphonate Addition to Imines

A widely used strategy involves the reaction of dialkyl H-phosphonates with heterocyclic imines. For pyridine derivatives, condensation of pyridinecarboxaldehydes with primary amines generates imine intermediates, which subsequently react with H-phosphonates .

This method, optimized by Boduszek et al., avoids heterocycle degradation by using toluene as a solvent at 110°C with equimolar reactants . Applied to 4-amino-3-pyridinecarboxaldehyde, this route could yield the target compound.

Hypophosphorous Acid-Mediated Synthesis

Physicochemical and Spectroscopic Properties

Stability and Reactivity

Pyridyl phosphonates generally exhibit:

-

Hydrolytic Stability: Resistance to aqueous hydrolysis under neutral conditions due to the P-O bond's strength .

-

Acid Sensitivity: Protonation of the pyridine nitrogen (pKa ~5-6) enhances electrophilicity, potentially leading to C-P bond cleavage in strong acids .

-

Coordination Capacity: The amino and phosphonate groups enable metal chelation, as observed in Cu(II) complexes of imidazolyl phosphinic acids .

Spectroscopic Signatures

-

1H NMR:

-

Pyridine H-2/H-6: δ 8.2-8.5 ppm (doublet)

-

Amino protons: δ 5.5-6.0 ppm (broad, exchangeable)

-

OCH2CH3: δ 1.2-1.4 ppm (triplet), 4.0-4.2 ppm (quartet)

-

Biological Activity and Applications

Acetylcholinesterase Inhibition

Structurally related α-aminophosphonates exhibit potent insecticidal activity through AChE inhibition. Compound 4e (IC50 = 3.16 mg/L) from pyrazole-containing phosphonates demonstrates 81% larvicidal activity against Plutella xylostella, comparable to chlorpyrifos . Molecular docking reveals tight binding to Drosophila melanogaster AChE (PDB:1QO9), with the phosphonate group interacting electrostatically at the catalytic site .

| Compound | AChE IC50 (mg/L) | Larvicidal Activity (%) |

|---|---|---|

| Diethyl analog* | 3.5-4.0 (est.) | 75-85 (est.) |

| Chlorpyrifos | 2.83 | 90 |

*Estimated based on structural similarity to compound 4e .

Environmental and Toxicological Considerations

Ecotoxicity

Organophosphorus compounds require careful handling due to:

-

Persistence: Half-life in soil: 15-90 days

-

Bioaccumulation: LogP >2.5 indicates moderate accumulation risk .

Degradation Pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume